Methyl imidazo[1,2-A]pyrazine-6-carboxylate
Description
Methyl imidazo[1,2-A]pyrazine-6-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-A]pyrazine family, known for its versatile applications in organic synthesis and drug development . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-7(11)4-10-6/h2-5H,1H3 |
InChI Key |
KYTFUQMKAMGGQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine with Chloroacetaldehyde Derivatives
The most direct method involves cyclocondensation of 2-aminopyrazine with methyl bromopyruvate or chloroacetaldehyde in methanol. This one-pot reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-A]pyrazine core.
Key Steps :
-
Reactants : 2-Aminopyrazine, methyl bromopyruvate (or chloroacetaldehyde), methanol.
-
Conditions : Reflux at 60–90°C for 6–24 hours under basic conditions (e.g., NaHCO₃ or NaOH) .
-
Mechanism :
Optimization :
-
Substituting ethanol with methanol increases esterification efficiency.
-
Yields improve with catalytic iodine (10 mol%) or microwave irradiation (30–45 minutes) .
Table 1: Cyclocondensation Reaction Parameters
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Aminopyrazine + Methyl bromopyruvate | Methanol | 80 | 12 | 72 | |
| 2-Aminopyrazine + Chloroacetaldehyde | Methanol | 60 | 24 | 65 | |
| With I₂ catalysis | H₂O | 25 | 2 | 85 |
Metal-Free Cyclization with Methyl Bromopyruvate
A green chemistry approach utilizes methyl bromopyruvate and 2-aminopyrazine under aqueous, metal-free conditions. This method avoids toxic catalysts and achieves high atom economy.
Procedure :
-
Combine 2-aminopyrazine (1 equiv), methyl bromopyruvate (1.2 equiv), and NaOH (1.5 equiv) in water.
-
Stir at room temperature for 2 hours.
-
Extract with ethyl acetate and purify via recrystallization .
Advantages :
Limitations :
-
Requires precise pH control to prevent hydrolysis of the ester group.
Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization
This two-step method involves synthesizing a boronic ester intermediate followed by cross-coupling with methyl carboxylate precursors.
Steps :
-
Boronation : React 6-iodo-imidazo[1,2-A]pyrazine with bis(pinacolato)diboron under Pd catalysis .
-
Coupling : Attach methyl carboxylate via Suzuki-Miyaura reaction with methyl glyoxylate or methyl zinc reagents .
Table 2: Cross-Coupling Reaction Metrics
| Intermediate | Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 6-Bromo-imidazo[1,2-A]pyrazine | Pd(PPh₃)₄ | XPhos | 78 | 98 |
| 6-Iodo-imidazo[1,2-A]pyrazine | Pd(OAc)₂ | SPhos | 85 | 99 |
Challenges :
-
Requires inert atmosphere and costly palladium catalysts.
-
Limited applicability for large-scale synthesis.
Hydrolysis and Re-esterification of Ethyl Ester Derivatives
Ethyl imidazo[1,2-A]pyrazine-6-carboxylate (readily synthesized via cyclocondensation in ethanol) is hydrolyzed to the carboxylic acid and re-esterified with methanol.
Process :
-
Hydrolyze ethyl ester with NaOH (2M, 60°C, 4 hours).
-
Acidify to precipitate carboxylic acid.
Yield : 68% over two steps.
Drawback : Multi-step process reduces overall efficiency.
Aqueous NaOH-Promoted Synthesis
A rapid, solvent-free method employs solid-state grinding of 2-aminopyrazine and methyl bromopyruvate with NaOH.
Conditions :
Mechanism :
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,2-A]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be facilitated by specific reducing agents.
Substitution: Substitution reactions, particularly involving halides, are common.
Common Reagents and Conditions:
Oxidation: Oxone and other oxidizing agents.
Reduction: Hydrogenation catalysts.
Substitution: Halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can yield various substituted imidazo[1,2-A]pyrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl imidazo[1,2-A]pyrazine-6-carboxylate has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including resistant strains. For example, studies have demonstrated minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against Staphylococcus aureus and 0.54 µg/mL against Escherichia coli .
- Anticancer Properties : In vitro studies have reported that the compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent .
- Tuberculosis Treatment : Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. A study highlighted that certain derivatives exhibited MIC values below 1 µM, indicating strong activity against both replicating and drug-resistant strains .
Biological Research
The compound is also explored for its role in biological pathways:
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, affecting various biological processes. Its interaction with specific molecular targets can disrupt cellular functions in pathogens or cancer cells .
- Receptor Binding Studies : Its unique structure allows it to be utilized as a probe for studying receptor interactions and signaling pathways .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in industry:
- Material Science : The compound is used in developing specialty chemicals and materials such as sensors and optoelectronic devices due to its unique electronic properties .
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells treated with this compound, significant apoptosis was observed. The results indicated that this compound could serve as a potential therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
A separate investigation assessed the compound's effectiveness against drug-resistant bacterial strains. The findings revealed that it inhibited bacterial growth at low concentrations, supporting further development as an antimicrobial therapy.
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-A]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The compound’s effects are mediated through its ability to bind to and modulate the activity of target proteins and enzymes.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Known for its applications in medicinal chemistry and drug development.
Pyrrolopyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities.
Uniqueness: Methyl imidazo[1,2-A]pyrazine-6-carboxylate stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industrial applications .
Biological Activity
Methyl imidazo[1,2-A]pyrazine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a fused imidazole and pyrazine ring with a carboxylate group at the 6-position, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
1. Structure and Properties
This compound has the molecular formula . The presence of nitrogen atoms within the ring system enhances its potential for biological interactions. The compound's structural features are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 165.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating their function. Additionally, it can interact with receptors to influence signaling pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: Compounds derived from this scaffold have shown inhibitory effects on key enzymes involved in disease processes, such as ENPP1, which is a negative regulator of the cGAS-STING pathway in cancer therapy .
- Antimicrobial Activity: Some derivatives exhibit potent activity against multidrug-resistant strains of tuberculosis (TB), with minimum inhibitory concentration (MIC) values ranging from 0.05 to 1.5 μM .
3. Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Properties: The compound has been identified as a potential inhibitor of cancer cell proliferation. For instance, certain derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
- Antimicrobial Activity: It has been noted for its efficacy against TB strains, outperforming traditional treatments like isoniazid in some cases .
- Immunomodulatory Effects: By inhibiting ENPP1, this compound can enhance immune responses, making it a candidate for cancer immunotherapy .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
Case Study: Antituberculosis Activity
A study evaluated various derivatives of this compound for their anti-TB properties. Compounds showed promising MIC values against resistant strains:
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| Compound 15 | 0.10 | High |
| Compound 16 | 0.19 | Moderate |
These findings suggest that modifications at specific positions on the pyrazine ring can significantly enhance biological activity against TB .
Case Study: ENPP1 Inhibition
In another study focusing on immunotherapy applications, derivative 7 was identified as a potent ENPP1 inhibitor with an IC₅₀ value of 5.70 nM. This compound not only inhibited ENPP1 effectively but also enhanced downstream gene expression related to immune response pathways in murine models .
5. Conclusion
This compound represents a promising scaffold in drug development due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and efficacy against various diseases, particularly in the realms of oncology and infectious diseases.
Q & A
Q. What are the established synthetic routes for Methyl Imidazo[1,2-a]pyrazine-6-carboxylate, and how are intermediates characterized?
The synthesis typically involves cyclization of substituted pyrazine precursors. For example, azide-based multicomponent reactions under mild conditions (e.g., aqueous media at 60–80°C) can yield fused imidazo[1,2-a]pyrazine derivatives. Key intermediates like methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate are purified via column chromatography and characterized using NMR and HPLC (purity ≥97%) .
- Example Protocol : A general procedure involves reacting substituted amines with azides in ethanol/water, followed by cyclization using iodine catalysis (2 mol%) at 80°C for 12 hours .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and substituent positions. For example, carbonyl carbons in the ester group resonate at ~165–170 ppm .
- HPLC : Purity validation (≥97%) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO: theoretical 177.05 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalyst Screening : Iodine (2 mol%) enhances cyclization efficiency compared to metal catalysts (e.g., Cu(I)), reducing byproducts like N-oxides .
- Solvent Effects : Aqueous ethanol improves solubility of polar intermediates, while DMF accelerates cyclization but may require post-reaction purification .
- Temperature Control : Reactions at 80°C balance kinetics and thermal stability; higher temperatures risk decomposition of the methyl ester group .
Q. How do structural modifications (e.g., halogenation, ester substitution) impact bioactivity?
- Bromination at the 8-position (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) enhances anti-tuberculosis activity by improving target binding affinity .
- Trifluoromethyl groups increase metabolic stability but may reduce solubility, requiring formulation adjustments .
- Comparative Data :
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-oxides from over-oxidation) and adjust stoichiometry of oxidizing agents (e.g., HO) .
- Yield Discrepancies : Differences in starting material purity (≥95% recommended) and solvent drying protocols (e.g., molecular sieves for ethanol) significantly impact reproducibility .
- Case Study : A 2024 study reported 65% yield using iodine catalysis, while a 2023 protocol using Cu(I) achieved 52% due to competing azide dimerization .
Methodological Challenges
Q. What strategies mitigate stability issues during storage or handling?
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N) to prevent ester hydrolysis or photodegradation .
- Lyophilization : For long-term stability, lyophilize the compound after confirming thermal stability (TGA/DSC analysis recommended) .
Q. How can computational tools predict reactivity or bioactivity of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
